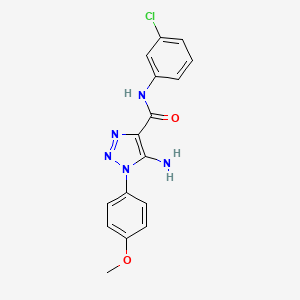![molecular formula C18H29NO6 B4989063 oxalic acid;N-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]propan-2-amine](/img/structure/B4989063.png)
oxalic acid;N-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxalic acid;N-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]propan-2-amine is a complex organic compound that combines the properties of oxalic acid and a substituted amine. Oxalic acid, also known as ethanedioic acid, is a simple dicarboxylic acid with the formula HO−C(=O)−C(=O)−OH. It is commonly found in nature and has various industrial applications. The compound features a unique structure with a trimethylphenoxy group, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;N-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]propan-2-amine typically involves multiple steps. The initial step often includes the preparation of the intermediate compounds, such as 2,4,6-trimethylphenol and 2-(2-chloroethoxy)ethanol. These intermediates are then subjected to nucleophilic substitution reactions to form the desired product. The reaction conditions usually involve the use of solvents like dichloromethane and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization and chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the oxalic acid moiety into glycolic acid or other reduced forms.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or nitrating agents under controlled temperature conditions.
Major Products
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Formation of glycolic acid or other reduced forms.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its amine group can interact with various biological molecules, providing insights into biochemical processes.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, the amine group can be modified to create drugs that target specific receptors or enzymes.
Industry
In the industrial sector, the compound can be used as an intermediate in the production of polymers, resins, and other materials. Its unique properties make it suitable for various applications, including coatings and adhesives.
Mechanism of Action
The mechanism of action of oxalic acid;N-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity. The phenoxy group can also participate in hydrophobic interactions, further influencing the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
Oxalic Acid: A simple dicarboxylic acid with the formula HO−C(=O)−C(=O)−OH.
2,4,6-Trimethylphenol: An aromatic compound with a phenol group and three methyl groups.
2-(2-Chloroethoxy)ethanol: An intermediate used in the synthesis of various organic compounds.
Uniqueness
The uniqueness of oxalic acid;N-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]propan-2-amine lies in its combination of functional groups. The presence of both oxalic acid and a substituted amine allows for a wide range of chemical reactions and applications. Its structure provides opportunities for further functionalization, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
oxalic acid;N-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2.C2H2O4/c1-12(2)17-6-7-18-8-9-19-16-14(4)10-13(3)11-15(16)5;3-1(4)2(5)6/h10-12,17H,6-9H2,1-5H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMHUWYPRJLKSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCCOCCNC(C)C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4989012.png)
![3-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]phenol](/img/structure/B4989014.png)
![2-(4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1-piperazinyl)-N,N-dimethylacetamide](/img/structure/B4989022.png)
![(6Z)-6-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4989023.png)
![2-methoxy-1-[2-[2-(4-propan-2-ylphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene](/img/structure/B4989025.png)
![5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4989029.png)
![2-chloro-N-[3-[(2-methylphenyl)carbamoyl]phenyl]benzamide](/img/structure/B4989038.png)
![1-[2-(2,3-difluoro-4-methylphenoxy)pyridin-3-yl]-N-[(5-methyl-1H-imidazol-4-yl)methyl]methanamine](/img/structure/B4989040.png)
![(5E)-5-[[3-[3-(2-chlorophenoxy)propoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4989049.png)
![2-(5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B4989056.png)
![6-[4-(diethylamino)phenyl]-8,8-dimethyl-5,7,8,9-tetrahydrobenzo[c]phenanthridin-10(6H)-one](/img/structure/B4989058.png)
![4-[(4-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)carbonyl]pyridine trifluoroacetate](/img/structure/B4989071.png)
